molecular formula C13H14O2 B1597362 (2-Ethoxynaphthalen-1-yl)methanol CAS No. 690963-44-1

(2-Ethoxynaphthalen-1-yl)methanol

Cat. No. B1597362
M. Wt: 202.25 g/mol
InChI Key: USEQXNGDJGPZOP-UHFFFAOYSA-N
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Description

“(2-Ethoxynaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Ethoxynaphthalen-1-yl)methanol” is 1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3 . The compound has a complex structure with a naphthalene ring system and a benzene ring .


Physical And Chemical Properties Analysis

“(2-Ethoxynaphthalen-1-yl)methanol” has a molecular weight of 202.25 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has three rotatable bond counts .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Encapsulation of Molybdenum(VI) Complexes: Encapsulation of molybdenum(VI) complexes with specific ligands in zeolite Y has been demonstrated as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. Such catalytic systems leverage the unique properties of naphthalen-1-yl)methanol derivatives for improved catalytic performance, stability, and recycling ability (Ghorbanloo & Maleki Alamooti, 2017).

Material Science

  • Development of Electrochemical Sensors: Schiff bases derived from naphthalen-1-yl)methanol derivatives have been utilized in the development of new electrochemical sensors for the selective detection of metal ions, such as Cd2+. These sensors show high sensitivity and selectivity, indicating the potential of naphthalen-1-yl)methanol derivatives in environmental and healthcare applications (El-Shishtawy et al., 2018).

Surface Science and Spectroscopy

  • Probing Surface Sites of Ceria Nanocrystals: Methanol and its derivatives have been used as probes to study the nature of surface sites on ceria nanocrystals. These studies provide insights into the interactions between methanol-derived species and the surface, shedding light on the catalytic properties and potential applications of these materials in catalysis and environmental remediation (Wu et al., 2012).

Photocatalysis and Organic Photochemistry

  • Photochemical Synthesis: The photochemical reactions of naphthalene derivatives, including those related to (2-Ethoxynaphthalen-1-yl)methanol, have been explored for the synthesis of complex organic compounds. These reactions leverage the unique photochemical properties of naphthalene derivatives for the construction of novel organic molecules with potential applications in pharmaceuticals and materials science (Benites et al., 2016).

Safety And Hazards

“(2-Ethoxynaphthalen-1-yl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQXNGDJGPZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358452
Record name (2-ethoxy-1-naphthyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxynaphthalen-1-yl)methanol

CAS RN

690963-44-1
Record name (2-ethoxy-1-naphthyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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